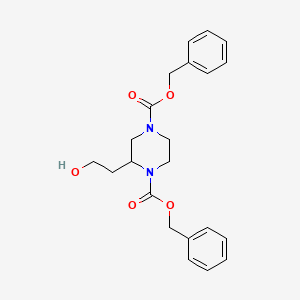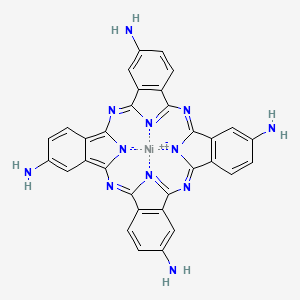
Nickel(II) 2,9,16,23-tetra(amino)phthalocyanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel is a coordination compound with the molecular formula C32H20N12Ni It belongs to the family of phthalocyanines, which are macrocyclic compounds known for their stability and electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel typically involves the reaction of nickel salts with phthalocyanine precursors under controlled conditions. One common method includes the reaction of nickel chloride with 4,5-diaminophthalonitrile in the presence of a base such as sodium methoxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the phthalocyanine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine.
Substitution: The amino groups on the phthalocyanine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized phthalocyanine derivatives.
Reduction: Reduced phthalocyanine derivatives.
Substitution: Substituted phthalocyanine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, particularly in the reduction of carbon dioxide to useful chemicals.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, including conductive polymers and sensors for detecting gases and other analytes.
Wirkmechanismus
The mechanism of action of (4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel involves its ability to coordinate with various substrates and facilitate electron transfer processes. The nickel center plays a crucial role in these reactions, acting as a catalytic site. The compound’s electronic structure allows it to participate in redox reactions, making it effective in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
(4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)cobalt: Similar in structure but contains cobalt instead of nickel. It exhibits different catalytic properties and electronic behavior.
(4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)copper: Contains copper and is used in different catalytic and electronic applications.
Uniqueness: (4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel is unique due to its specific electronic properties and stability, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness as a catalyst distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C32H20N12Ni |
|---|---|
Molekulargewicht |
631.3 g/mol |
IUPAC-Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;nickel(2+) |
InChI |
InChI=1S/C32H20N12.Ni/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
InChI-Schlüssel |
GJMLEICURSJLEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Ni+2] |
Verwandte CAS-Nummern |
123257-00-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


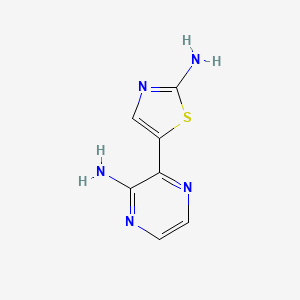
![5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione](/img/structure/B13093686.png)

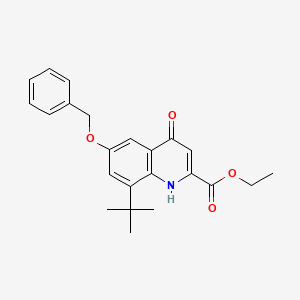
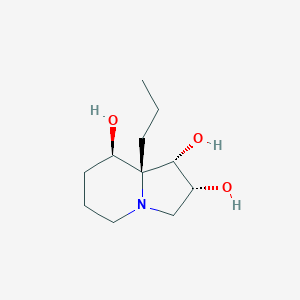
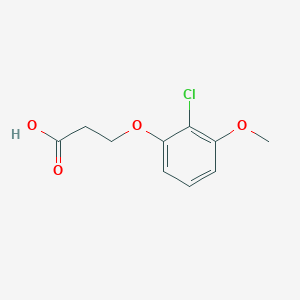

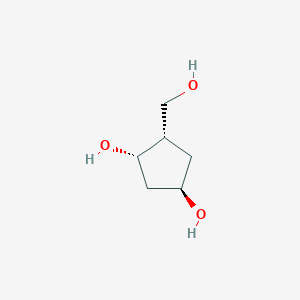
![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)
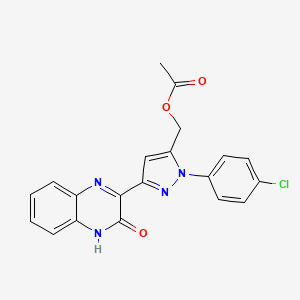

![4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13093768.png)
